molecular formula C20H15NO2 B14337944 2-(1-Benzoylpyridin-2(1H)-ylidene)-1-phenylethan-1-one CAS No. 106047-55-6

2-(1-Benzoylpyridin-2(1H)-ylidene)-1-phenylethan-1-one

Cat. No.: B14337944
CAS No.: 106047-55-6
M. Wt: 301.3 g/mol
InChI Key: QHTGOFKOUKCAQV-UHFFFAOYSA-N
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Description

2-(1-Benzoylpyridin-2(1H)-ylidene)-1-phenylethan-1-one is a complex organic compound that features a benzoyl group attached to a pyridine ring, which is further connected to a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzoylpyridin-2(1H)-ylidene)-1-phenylethan-1-one typically involves multi-step organic reactions. One common method includes the condensation of benzoylpyridine with phenylethanone under specific conditions. The reaction often requires the presence of a base, such as sodium hydroxide or potassium carbonate, and is conducted in a solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzoylpyridin-2(1H)-ylidene)-1-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(1-Benzoylpyridin-2(1H)-ylidene)-1-phenylethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in the development of biochemical assays and as a probe for studying biological processes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Benzoylpyridin-2(1H)-ylidene)-1-phenylethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoylpyridine derivatives: These compounds share the benzoylpyridine moiety and may have similar chemical properties.

    Phenylethanone derivatives: These compounds share the phenylethanone moiety and may exhibit similar reactivity.

Uniqueness

2-(1-Benzoylpyridin-2(1H)-ylidene)-1-phenylethan-1-one is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

106047-55-6

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

2-(1-benzoylpyridin-2-ylidene)-1-phenylethanone

InChI

InChI=1S/C20H15NO2/c22-19(16-9-3-1-4-10-16)15-18-13-7-8-14-21(18)20(23)17-11-5-2-6-12-17/h1-15H

InChI Key

QHTGOFKOUKCAQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C2C=CC=CN2C(=O)C3=CC=CC=C3

Origin of Product

United States

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